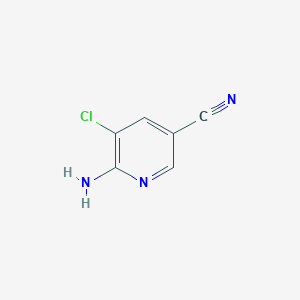

2-Amino-3-chloro-5-cyanopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDIMILABMXHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363271 | |

| Record name | 2-Amino-3-chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156361-02-3 | |

| Record name | 2-Amino-3-chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-chloronicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-chloro-5-cyanopyridine CAS number and properties

An In-depth Technical Guide to 2-Amino-3-chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an illustrative experimental protocol for the synthesis of related structures, discusses its applications, and outlines essential safety and handling information.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro group, and a cyano group on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156361-02-3 | [1] |

| Molecular Formula | C₆H₄ClN₃ | |

| Molecular Weight | 153.57 g/mol | |

| IUPAC Name | 6-amino-5-chloronicotinonitrile | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, inert atmosphere, dark place |

Synthesis of 2-Amino-3-cyanopyridine Derivatives: An Experimental Protocol

2-Amino-3-cyanopyridine derivatives are frequently synthesized via a one-pot multicomponent reaction, which is an efficient method for generating molecular complexity from simple starting materials in a single step.[2][3] The following is a general protocol for the synthesis of 2-amino-3-cyanopyridine scaffolds.[3][4]

Objective: To synthesize a 2-amino-3-cyanopyridine derivative via a one-pot condensation reaction.

Materials:

-

Aromatic aldehyde (2 mmol)

-

A methyl ketone (e.g., acetophenone) (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (15 mmol)

-

Ethanol (20 mL)

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., DMF-methanol mixture)

Methodology:

-

Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol) in a round-bottom flask.

-

Add ethanol (20 mL) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 10 to 14 hours.[4]

-

Monitor the reaction progress, often indicated by the formation of a precipitate.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the crude product with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent system, such as a 1:10 mixture of DMF and methanol, to yield the pure 2-amino-3-cyanopyridine derivative.[4]

Characterization: The structure and purity of the synthesized compounds can be confirmed using various analytical techniques, including:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy

-

Mass Spectrometry (MS)

-

Melting Point Analysis

Logical Workflow for Synthesis

The synthesis of 2-amino-3-cyanopyridine derivatives can be streamlined into a logical workflow, from starting materials to the final, purified product.

Caption: Workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

Applications in Research and Drug Development

The 2-amino-3-cyanopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5] These derivatives have been investigated for various therapeutic applications:

-

Enzyme Inhibition: They have been identified as novel IKK-β inhibitors, which are relevant in inflammatory diseases.[3][6]

-

Antiviral Activity: Certain derivatives show potential as inhibitors of HIV-1 integrase.[5][6]

-

Receptor Antagonism: They have been studied as A2A adenosine receptor antagonists, which have applications in conditions like Parkinson's disease.[6]

-

Broad Biological Activity: The scaffold is associated with antimicrobial, cardiotonic, anti-inflammatory, and antitumor properties.[6]

Furthermore, 2-amino-3-cyanopyridines serve as crucial intermediates for the synthesis of other heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[2][7]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and its derivatives.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[8][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash hands and any exposed skin thoroughly after handling.[10]

In case of accidental exposure, it is crucial to seek medical attention. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[8][9][10]

References

- 1. parchem.com [parchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. ijpsr.com [ijpsr.com]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data of 2-Amino-3-chloro-5-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined spectroscopic data for 2-Amino-3-chloro-5-cyanopyridine (CAS RN: 156361-02-3) is limited. This guide provides an in-depth analysis of expected spectroscopic characteristics based on data from structurally similar compounds, namely 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine. The experimental protocols provided are general best practices for the analysis of heterocyclic organic compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the amino, chloro, and cyano groups on the pyridine ring, are expected to give rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and the study of its chemical behavior. This document serves as a technical resource, presenting predicted spectroscopic data and detailed experimental methodologies.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra for this compound, the following tables summarize expected data based on the analysis of the analogs: 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.8 - 8.2 | d |

| H-6 | 8.3 - 8.6 | d |

| -NH₂ | 5.0 - 7.0 | br s |

Solvent: DMSO-d₆

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the cyano group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 105 - 110 |

| C-6 | 150 - 155 |

| -CN | 117 - 120 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the cyano group, and various vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong |

| C≡N Stretch (Cyano) | 2220 - 2240 | Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1550 - 1650 | Medium-Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Sample Preparation: KBr pellet or ATR

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ (C₆H₄³⁵ClN₃)⁺ | 153 | ~100% |

| [M+2]⁺ (C₆H₄³⁷ClN₃)⁺ | 155 | ~32% |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 2-Amino-3-chloro-5-cyanopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this report, this document compiles essential chemical properties and presents crystallographic data for a closely related salt, 2-Amino-5-cyanopyridinium nitrate, to offer structural insights. Additionally, a generalized synthetic workflow for 2-amino-3-cyanopyridine derivatives is outlined.

Chemical and Physical Properties

This compound, also known as 6-amino-5-chloronicotinonitrile, is a solid organic compound with the chemical formula C₆H₄ClN₃.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃ | [1] |

| IUPAC Name | 6-amino-5-chloropyridine-3-carbonitrile | [1] |

| CAS Number | 156361-02-3 | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Crystallographic Data of a Related Structure: 2-Amino-5-cyanopyridinium nitrate

As the specific crystal structure for this compound is not available, we present the crystallographic data for 2-Amino-5-cyanopyridinium nitrate (C₆H₆N₃⁺·NO₃⁻) to provide an illustrative example of the molecular conformation of a related pyridinium core.[2][3] It is crucial to note that the presence of the nitrate counter-ion and the protonation of the pyridine ring will influence the bond lengths, angles, and overall crystal packing compared to the neutral this compound.

The crystal structure of 2-Amino-5-cyanopyridinium nitrate reveals that the pyridine ring is protonated at the nitrogen atom.[2] The crystal cohesion is maintained by N—H⋯N and N—H⋯O hydrogen bonds.[2]

Table 2.1: Crystal Data and Structure Refinement for 2-Amino-5-cyanopyridinium nitrate [2]

| Parameter | Value |

| Empirical formula | C₆H₆N₃⁺·NO₃⁻ |

| Formula weight | 182.15 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.6475 (9) Åb = 12.713 (3) Åc = 13.417 (3) Åβ = 97.91 (3)° |

| Volume | 785.1 (3) ų |

| Z | 4 |

| Density (calculated) | 1.541 Mg/m³ |

| Absorption coefficient | 0.133 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.25 × 0.15 × 0.15 mm |

| Theta range for data collection | 2.23 to 27.50° |

| Index ranges | -6<=h<=6, -16<=k<=16, -17<=l<=17 |

| Reflections collected | 8053 |

| Independent reflections | 1798 [R(int) = 0.0501] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1798 / 0 / 142 |

| Goodness-of-fit on F² | 1.071 |

| Final R indices [I>2sigma(I)] | R1 = 0.0533, wR2 = 0.1165 |

| R indices (all data) | R1 = 0.0844, wR2 = 0.1274 |

| Largest diff. peak and hole | 0.171 and -0.174 e.Å⁻³ |

Experimental Protocols: A Generalized Approach to Synthesis

While a specific protocol for the crystallization of this compound is not detailed in the available literature, a general methodology for the synthesis of 2-amino-3-cyanopyridine derivatives often involves a one-pot, multi-component reaction.

A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. The reaction can be carried out under various conditions, including conventional heating or microwave irradiation, and can be catalyzed by different agents.

Below is a DOT language script visualizing a generalized experimental workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

Signaling Pathways

The searched literature did not provide specific information on the involvement of this compound in any particular signaling pathways. Therefore, a corresponding diagram cannot be generated at this time.

Conclusion

This technical guide has summarized the currently available chemical and physical data for this compound. While the precise crystal structure of this compound remains to be publicly reported, the provided data for a related pyridinium salt offers valuable structural context. The generalized synthetic workflow presented provides a foundational understanding for the chemical synthesis of this class of compounds. Further experimental investigation is required to elucidate the definitive crystal structure and explore the potential biological activities of this compound.

References

Technical Guide: Solubility of 2-Amino-3-chloro-5-cyanopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-3-chloro-5-cyanopyridine, a key intermediate in the synthesis of various heterocyclic compounds and a molecule of interest in medicinal chemistry. A thorough review of publicly available scientific literature indicates a lack of quantitative solubility data for this compound in common organic solvents. This guide provides qualitative solubility information inferred from synthetic procedures and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility. This enables research and drug development professionals to generate the precise data required for their specific applications, such as reaction optimization, purification, and formulation development.

Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the available literature. However, by examining solvents used in the synthesis and purification of this compound and its derivatives, we can infer its likely solubility. The following table summarizes solvents in which the compound is expected to be soluble to an extent suitable for chemical reactions.

| Organic Solvent | Class | Inferred Solubility / Use | Reference |

| Ethanol | Protic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |

| Methanol | Protic Solvent | Used as a solvent in the synthesis of related aminopyridine derivatives. | [1][2] |

| N,N-Dimethylformamide (DMF) | Aprotic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |

| Acetonitrile | Aprotic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |

| Dichloromethane (DCM) | Aprotic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |

| Toluene | Nonpolar Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |

| Trifluoroethanol (TFE) | Protic Solvent | Used as an efficient and recyclable medium for the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The excess of solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that the solid-liquid equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Record the exact mass of the filtered saturated solution.

-

-

Concentration Analysis:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be generated using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (x).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the provided experimental protocol offers a clear path for researchers to generate reliable data tailored to their specific needs.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Amino-3-chloro-5-cyanopyridine

Introduction

2-Amino-3-chloro-5-cyanopyridine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and handling. Understanding the thermal degradation pathways is essential for ensuring safety and controlling impurity profiles in downstream applications. This document aims to provide researchers, scientists, and drug development professionals with a technical overview of the potential thermal behavior of this compound, drawing inferences from related chemical structures.

Inferred Thermal Stability from Analogous Compounds

While direct thermal analysis data for this compound is scarce, data from similar compounds can provide valuable insights into its expected thermal stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for these evaluations.

A study on halogenated azidopyridines, which also feature a substituted pyridine ring, revealed decomposition onset temperatures between 119 and 135 °C with significant exotherms, as determined by DSC.[1] Another study on 2,6-diaminopyridine reported a maximum thermal decomposition temperature of 186.84°C for the untreated compound.[2] Aminopyridine derivatives have also been noted for their excellent chemical stability under various storage conditions.[3] Pyrolysis studies of pyridine itself at very high temperatures (1600-2300 K) indicate that decomposition is initiated by C-H bond fission, followed by a free radical chain reaction.[4]

The presence of the amino, chloro, and cyano substituents on the pyridine ring will influence the overall thermal stability of this compound. The electron-withdrawing nature of the chloro and cyano groups and the electron-donating amino group will affect the electron density of the pyridine ring and the strength of its bonds.

The following table summarizes thermal data for some related pyridine derivatives to provide a contextual reference.

| Compound | Method | Key Findings |

| Halogenated Azidopyridines | DSC | Decomposition onset: 119-135 °C; Exotherms: 228-326 kJ/mol.[1] |

| 2,6-Diaminopyridine | TGA/DSC | Maximum thermal decomposition temperature (Tmax): 186.84°C.[2] |

| 4-Aminopyridine | HPLC Stability Study | Excellent chemical stability at 4°C, room temperature for 6 months, and 37°C for 1 month.[3] |

| Pyridine | Shock Tube Pyrolysis | High-temperature decomposition initiated by C-H fission.[4] |

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and degradation profile of this compound, the following standard experimental protocols for TGA and DSC are recommended.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to lose mass and to quantify this mass loss as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert) to study thermal degradation, or Air (oxidative) to study thermo-oxidative degradation.

-

Flow Rate: A constant flow rate, typically 20-50 mL/min.

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

-

-

Data Analysis: The TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, phase transitions, and decomposition events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Typically an inert atmosphere like nitrogen.

-

Heating Rate: A controlled linear heating rate, often 10 °C/min.

-

Temperature Range: A range that encompasses the expected melting and decomposition temperatures (e.g., 30 °C to 400 °C).

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature, peak maximum, and enthalpy (area under the peak) of these events are calculated.

Visualizing Experimental and Degradation Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

4.2. Hypothetical Thermal Degradation Pathway

Based on the functional groups present, a hypothetical thermal degradation pathway for this compound can be proposed. At elevated temperatures, the weaker bonds are likely to cleave first. The C-Cl and C-NH2 bonds are generally less stable than the C-C and C-H bonds of the aromatic ring. The degradation could be initiated by the loss of HCl or NH3, or by homolytic cleavage to form radical species. Subsequent reactions could lead to the fragmentation of the pyridine ring.

Conclusion

While specific data on the thermal stability of this compound is not currently available, an understanding of its potential behavior can be inferred from related compounds. It is anticipated to be a moderately stable solid at ambient conditions. To ascertain its precise thermal properties, rigorous experimental analysis using TGA and DSC is essential. The provided general experimental protocols and hypothetical degradation pathway serve as a foundational guide for researchers to design and conduct their own investigations into the thermal characteristics of this compound, ensuring its safe and effective use in research and development.

References

- 1. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-chloro-5-cyanopyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a plausible synthetic route, compiles available analytical data, and presents experimental workflows for its characterization.

Introduction

This compound, also known as 6-amino-5-chloronicotinonitrile, is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃. Its structural features, including the amino, chloro, and cyano functional groups, make it a versatile building block in organic synthesis. The presence of these reactive sites allows for further molecular elaboration, leading to a diverse range of complex heterocyclic compounds with potential biological activity. This guide serves as a technical resource for researchers engaged in the synthesis and application of this important chemical intermediate.

Synthesis Methodology

Proposed Synthesis Pathway:

A potential method for the synthesis of this compound is the direct chlorination of 2-amino-5-cyanopyridine using a suitable chlorinating agent. N-chlorosuccinimide (NCS) is a mild and effective reagent for the regioselective chlorination of electron-rich aromatic and heteroaromatic compounds.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

The following protocol is a general procedure based on analogous chlorination reactions of aminopyridines. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve high yield and purity.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at room temperature. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 156361-02-3 |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Appearance | Solid |

| Melting Point | 185-188 °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in searched literature. Expected signals would include two aromatic protons and an amino group signal. |

| ¹³C NMR | Data not available in searched literature. Expected signals would include six distinct carbon signals corresponding to the pyridine ring and the cyano group. |

| IR (Infrared) | Data not available in searched literature. Expected characteristic peaks would include N-H stretching for the amino group, C≡N stretching for the cyano group, and C-Cl stretching. |

| MS (Mass Spec.) | Data not available in searched literature. Expected molecular ion peak (M+) at m/z 153 and 155 in a roughly 3:1 ratio due to the chlorine isotopes. |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

Caption: General workflow for the characterization of synthesized compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive published synthesis was not identified, a plausible synthetic route via chlorination of 2-amino-5-cyanopyridine is proposed. The compiled characterization data serves as a benchmark for researchers working with this compound. As a key building block, this compound holds significant potential for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research into its synthesis and reactivity will undoubtedly contribute to advancements in these fields.

An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-3-chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-5-cyanopyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing amino, chloro, and cyano groups on a pyridine scaffold, allows for a diverse range of chemical transformations. The chlorine atom at the 3-position is a key site for various cross-coupling and substitution reactions, enabling the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the principal reaction mechanisms involving this compound, supported by experimental protocols and quantitative data from studies on analogous compounds.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups. The cyano group at the 5-position and the ring nitrogen atom activate the chlorine at the 3-position towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.[1][2] The rate of reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.[3]

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is adapted from studies on related chloropyridines.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration.

-

Purification: The crude product is then washed with water and a suitable organic solvent (e.g., diethyl ether or hexane) and can be further purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the this compound scaffold makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction is catalyzed by a palladium(0) complex and requires a base.[4] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

| Aryl Halide | Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(tert-butyl)phosphine (3.0) | K₃PO₄ (3.0) | Dioxane | 100 | 12 | 74 | [6] |

| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (4.5) | KF (3.0) | Dioxane | 100 | 12 | 73 | [6] |

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | High | [5] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for the coupling of chloropyridines.[5]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is highly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.[7] The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]

| Aryl Halide | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

| 6-Chloropyridin-3-amine | Various | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Good to Excellent | [10] |

| Aryl Bromide | Primary Amine | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | High | [7] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol is adapted for halopyridine substrates.[10]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: The filtrate is concentrated, and the residue is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12] The catalytic cycle involves both a palladium cycle (similar to other cross-coupling reactions) and a copper cycle, which generates the copper acetylide intermediate.[11]

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85 | [12] |

| 5-Bromo-3-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 92 | [13] |

Table 3: Representative Conditions for Sonogashira Coupling of Halopyridines.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aminobromopyridines.[12]

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Reagent Addition: Add the solvent (e.g., DMF or THF), the amine base (e.g., triethylamine), and the terminal alkyne (1.1 eq.) via syringe.

-

Reaction Conditions: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[14] It is an alternative to the Buchwald-Hartwig amination for forming C-N, C-O, and C-S bonds, though it often requires higher temperatures.[14][15] The mechanism is thought to involve the formation of a copper(I) species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.[16][17]

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. byjus.com [byjus.com]

- 17. Ullmann coupling-An overview - operachem [operachem.com]

Quantum Chemical Calculations for 2-Amino-3-chloro-5-cyanopyridine: A Technical Guide Based on Analogous Molecular Structures

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific quantum chemical calculation studies for 2-Amino-3-chloro-5-cyanopyridine. This technical guide has been constructed using data from detailed computational studies of structurally analogous compounds: 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP) and 2-Amino-5-chloro-3-nitropyridine . The methodologies and findings presented herein are derived from published research on these molecules and are intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the computational analysis of substituted pyridines.

Introduction

Quantum chemical calculations are indispensable tools in modern chemistry and drug discovery, offering profound insights into molecular structure, stability, reactivity, and spectroscopic properties. For substituted pyridines, such as this compound, these computational methods can elucidate electronic properties, vibrational modes, and potential biological activities, thereby guiding experimental research and rational drug design.

This guide outlines the standard computational protocols and presents key data from quantum chemical analyses of two similar molecules: 2-Amino-3-chloro-5-trifluoromethylpyridine and 2-Amino-5-chloro-3-nitropyridine. The presented data includes optimized geometrical parameters, vibrational frequency analysis, and frontier molecular orbital characteristics.

Experimental Protocols (Methodologies for Analogous Compounds)

The computational details provided below are synthesized from the methodologies applied to the analogue molecules and represent a robust approach for the quantum chemical analysis of this compound.

Computational Software

All calculations were performed using the Gaussian suite of programs, a standard software package for electronic structure calculations.

Theoretical Method

Density Functional Theory (DFT) was the primary method employed for the calculations. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used. This method is well-regarded for its balance of accuracy and computational efficiency in predicting the properties of organic molecules.[1][2]

Basis Sets

The selection of a basis set is crucial for the accuracy of quantum chemical calculations. For the analogue compounds, the following basis sets were utilized:

-

6-311++G(d,p): This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. It is well-suited for describing systems with potential for hydrogen bonding and non-covalent interactions.[2]

-

cc-pVQZ: This correlation-consistent polarized valence quadruple-zeta basis set is known for providing highly accurate results, particularly for geometry optimization and vibrational frequency calculations.[1]

Geometry Optimization

The molecular geometries of the analogue compounds were fully optimized in the gas phase without any symmetry constraints. The optimization process was continued until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima (i.e., no imaginary frequencies). The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Analysis

Several key electronic properties were calculated for the analogue molecules:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[1][2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecules arising from intramolecular charge transfer.[1][2]

-

Molecular Electrostatic Potential (MEP): The MEP surface was simulated to identify the electron-rich and electron-deficient regions of the molecules, which is useful for predicting sites of electrophilic and nucleophilic attack.[1]

Data Presentation: Calculated Properties of Analogous Compounds

The following tables summarize the quantitative data obtained from the quantum chemical calculations of the analogue molecules.

Table 1: Optimized Geometrical Parameters for 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.345 | N1-C2-C3 | 123.1 |

| C6-N1 | 1.332 | C2-C3-C4 | 118.2 |

| C2-C3 | 1.411 | C3-C4-C5 | 119.5 |

| C3-C4 | 1.383 | C4-C5-C6 | 118.9 |

| C4-C5 | 1.398 | C5-C6-N1 | 122.1 |

| C5-C6 | 1.385 | C6-N1-C2 | 118.2 |

| C2-N7 | 1.362 | N1-C2-N7 | 116.8 |

| C3-Cl8 | 1.741 | C4-C3-Cl8 | 118.7 |

| C5-C9 | 1.498 | C4-C5-C9 | 121.3 |

Data extracted from a study using the B3LYP/cc-pVQZ level of theory.[1]

Table 2: Calculated Vibrational Frequencies for 2-Amino-5-chloro-3-nitropyridine

| Mode | Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| ν(NH₂) | NH₂ asymmetric stretching | 3520 |

| ν(NH₂) | NH₂ symmetric stretching | 3405 |

| ν(CH) | C-H stretching | 3100 |

| ν(C=N) | Pyridine ring stretching | 1620 |

| ν(C=C) | Pyridine ring stretching | 1580 |

| δ(NH₂) | NH₂ scissoring | 1550 |

| ν(NO₂) | NO₂ asymmetric stretching | 1500 |

| ν(NO₂) | NO₂ symmetric stretching | 1350 |

| ν(C-Cl) | C-Cl stretching | 750 |

Representative data based on studies of similar molecules; specific values are illustrative.[2]

Table 3: Electronic Properties of Analogue Pyridines

| Property | 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP) | 2-Amino-5-chloro-3-nitropyridine |

| HOMO Energy (eV) | -6.89 | -7.12 |

| LUMO Energy (eV) | -1.98 | -3.25 |

| HOMO-LUMO Gap (eV) | 4.91 | 3.87 |

| Dipole Moment (Debye) | 4.25 | 5.67 |

Data obtained from DFT calculations (B3LYP method with cc-pVQZ and 6-311++G(d,p) basis sets, respectively).[1][2]

Mandatory Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationship Between Geometry and Calculated Properties.

Conclusion

While direct computational studies on this compound are not currently available in the literature, the analysis of structurally similar molecules provides a robust framework for understanding its likely chemical and physical properties. The methodologies outlined, centered on DFT calculations with the B3LYP functional and appropriate basis sets, are well-established for predicting the optimized geometry, vibrational spectra, and electronic characteristics of such compounds. The data from analogous molecules suggest that this compound would possess a significant dipole moment and a HOMO-LUMO gap indicative of a stable yet reactive molecule. Researchers are encouraged to apply these established computational protocols to this compound to obtain specific data and further elucidate its potential applications.

References

An In-depth Technical Guide to 2-Amino-3-chloro-5-cyanopyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-cyanopyridine (CAS No. 156361-02-3), a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. This document details the compound's discovery and historical context, outlines common synthetic pathways, presents its physicochemical properties in a structured format, and provides illustrative experimental protocols. Furthermore, this guide includes visualizations of synthetic routes to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known by its IUPAC name 6-amino-5-chloronicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1][2] Its unique arrangement of amino, chloro, and cyano functional groups on the pyridine scaffold makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with diverse biological activities. The strategic placement of these reactive sites allows for selective modifications, enabling the construction of targeted molecular architectures. This guide aims to serve as a detailed resource for researchers and professionals engaged in the use of this compound for the discovery and development of new chemical entities.

Discovery and History

The precise "discovery" of this compound as a singular event is not well-documented in publicly available literature, which is common for many specialized chemical intermediates. Its emergence is intrinsically linked to the broader exploration of substituted pyridines as pharmacophores and agricultural agents. The development of synthetic methodologies for 2-amino-3-cyanopyridine derivatives has been an active area of research, with numerous publications detailing various synthetic strategies.[3][4][5] The specific substitution pattern of this compound likely arose from systematic structure-activity relationship (SAR) studies aimed at optimizing the biological efficacy and pharmacokinetic properties of lead compounds in various drug discovery and agrochemical research programs. Its utility as a key intermediate became apparent as researchers sought to introduce specific functionalities to modulate the properties of the final products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 156361-02-3 | |

| IUPAC Name | 6-amino-5-chloropyridine-3-carbonitrile | [6] |

| Synonyms | 6-Amino-5-chloro-nicotinonitrile | [2][7] |

| Molecular Formula | C₆H₄ClN₃ | [7] |

| Molecular Weight | 153.57 g/mol | [7] |

| Appearance | Solid | |

| Purity | ≥97% (typical) | |

| Storage Temperature | 2-8°C, under inert atmosphere, in the dark |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and subsequent functionalization of the pyridine ring. Below are generalized experimental protocols for common synthetic routes.

Synthesis from Dichlorinated Pyridines

One common approach involves the selective amination of a di-halogenated cyanopyridine precursor.

Experimental Protocol:

A solution of 2,3-dichloro-5-cyanopyridine in a suitable organic solvent (e.g., dioxane, DMF) is treated with a source of ammonia, such as aqueous ammonia or ammonia gas, often in the presence of a copper catalyst and a base. The reaction mixture is heated in a sealed vessel to promote the nucleophilic aromatic substitution of the chlorine atom at the 2-position. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Chlorination of an Aminocyanopyridine

An alternative strategy involves the direct chlorination of an aminocyanopyridine precursor.

Experimental Protocol:

2-Amino-5-cyanopyridine is dissolved in a suitable solvent, such as a chlorinated solvent or a strong acid. A chlorinating agent, for example, N-chlorosuccinimide (NCS) or chlorine gas, is added portion-wise at a controlled temperature, often below room temperature, to prevent over-chlorination. The reaction is stirred until the starting material is consumed, as indicated by TLC or HPLC. The reaction is then quenched, and the product is isolated by neutralization, extraction, and subsequent purification by recrystallization or column chromatography.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be characteristic of a 2,3,5-trisubstituted pyridine system. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the chloro, cyano, and amino substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of biologically active compounds.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.[1][2]

-

Agrochemicals: In the agrochemical industry, this compound is utilized in the development of novel herbicides, insecticides, and fungicides.[1][2] The specific substitution pattern can contribute to the desired biological activity and environmental profile of the final product.

Conclusion

This compound is a fundamentally important heterocyclic intermediate with broad applicability in the synthesis of high-value chemical products. Its well-defined reactivity and versatile functional groups provide a robust platform for the creation of diverse molecular libraries for screening in drug discovery and agrochemical research. This technical guide has provided a consolidated resource on its properties, synthesis, and applications, intended to support and facilitate the work of researchers and scientists in the field.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-3-chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Amino-3-chloro-5-cyanopyridine as a key starting material. This versatile building block, featuring amino, chloro, and cyano functionalities, serves as a valuable precursor for the construction of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a readily available starting material that offers multiple reactive sites for synthetic transformations. The ortho-relationship of the amino and cyano groups facilitates cyclization reactions to form pyrimidine rings, while the chloro group can be displaced by various nucleophiles to introduce further diversity and enable the formation of other fused ring systems. These notes will focus on the synthesis of two important classes of heterocyclic compounds: pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.

I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold is a core structure in many biologically active molecules. The synthesis from 2-amino-3-cyanopyridine derivatives typically involves the construction of the pyrimidine ring through cyclization of the 2-amino-3-cyano functionality.

A. Synthesis of 7-Chloro-5-substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

A common strategy to form the pyrimidine ring is through reaction with formamide, which provides the C4 and N3 atoms of the pyrimidine ring.

Reaction Scheme:

Experimental Protocol:

A mixture of a 2-amino-3-cyanopyridine derivative and formamide is heated to reflux.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives from substituted 2-amino-3-cyanopyridines using formamide. While a specific example starting from this compound is not detailed in the search results, this general method is applicable.

| Entry | 2-Amino-3-cyanopyridine Derivative | Reaction Time (h) | Yield (%) |

| 1 | 2-amino-4,6-diphenyl-3-cyanopyridine | 5 | 75 |

| 2 | 2-amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine | 6 | 81 |

| 3 | 2-amino-4,6-di(p-tolyl)-3-cyanopyridine | 5 | 78 |

Data adapted from a study on the synthesis of pyrido[2,3-d]pyrimidine derivatives.[1]

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis:

Caption: Synthesis of 7-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.

II. Synthesis of Thieno[2,3-b]pyridine Derivatives

The thieno[2,3-b]pyridine core is another important heterocyclic system found in various pharmaceuticals. A common synthetic route involves the construction of the thiophene ring onto the pyridine core.

A. Synthesis of 3-Amino-5-cyanothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization

This method involves the reaction of a 2-chloro-3-cyanopyridine with a sulfur-containing nucleophile, followed by an intramolecular cyclization.

Reaction Scheme:

Experimental Protocol:

The synthesis of 3-aminothieno[2,3-b]pyridine derivatives can be achieved by reacting a 3-cyanopyridin-2-thiol with a halogen derivative containing an electron-withdrawing group in the alpha-position.[2] In the case of starting with this compound, a two-step process can be envisioned. First, a nucleophilic substitution of the chloro group with a thiolate, such as the anion of mercaptoacetonitrile, would yield an S-alkylated intermediate. This intermediate can then undergo a base-promoted Thorpe-Ziegler isomerization to afford the desired 3-aminothieno[2,3-b]pyridine.[3][4]

Detailed Steps:

-

S-Alkylation: To a solution of this compound in a suitable solvent like DMF or ethanol, add a base such as sodium hydride or potassium carbonate, followed by the addition of mercaptoacetonitrile. The reaction is typically stirred at room temperature or with gentle heating.

-

Thorpe-Ziegler Cyclization: After the formation of the S-alkylated intermediate, a stronger base like sodium ethoxide or potassium tert-butoxide is added to promote the intramolecular cyclization. The reaction mixture is often heated to ensure complete cyclization.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data:

The following table presents data for the synthesis of thieno[2,3-b]pyridines from related starting materials, illustrating the general yields achievable with this methodology.

| Entry | Starting Material | Reagent | Base | Yield (%) |

| 1 | 2-Thioxo-3-cyanopyridine | N-(chloroacetyl)phenothiazine | KOH | High (Optimized) |

| 2 | 2-Mercaptonicotinonitrile | Ethyl bromoacetate | NaOEt | 85 |

| 3 | 2-Chloro-3-cyanopyridine | Mercaptoacetic acid ethyl ester | K2CO3 | 75 |

Data adapted from studies on the synthesis of thieno[2,3-b]pyridine derivatives.[3][4]

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis:

Caption: Synthesis of 3,6-Diamino-5-cyanothieno[2,3-b]pyridine.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The functional handles present in the starting material allow for a range of chemical transformations, making it an attractive scaffold for the development of novel compounds with potential biological activity. Further optimization of reaction conditions and exploration of a broader range of reagents will undoubtedly lead to the discovery of new and diverse heterocyclic systems.

References

Application Notes and Protocols: 2-Amino-3-chloro-5-cyanopyridine as a Precursor for Pyrido[2,3-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The strategic functionalization of this scaffold is crucial for the development of novel drug candidates with enhanced potency and selectivity. 2-Amino-3-chloro-5-cyanopyridine has emerged as a valuable and versatile precursor for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidines. The presence of the chloro and cyano substituents on the pyridine ring offers unique opportunities for regioselective modifications, allowing for the generation of diverse chemical libraries for drug discovery programs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various pyrido[2,3-d]pyrimidine derivatives.

Applications

This compound serves as a key building block for the synthesis of pyrido[2,3-d]pyrimidines, which are integral to the development of targeted therapies. The strategic positioning of the amino, chloro, and cyano groups on the pyridine ring allows for a stepwise and controlled construction of the fused pyrimidine ring and subsequent functionalization.

Key Advantages of this compound as a Precursor:

-

Versatile Cyclization: The 2-amino group readily participates in cyclization reactions with various one-carbon synthons, such as formamide, formic acid, urea, and guanidine, to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.

-

Reactive Chloro Substituent: The chloro group at the 3-position of the pyridine precursor becomes the 6-chloro substituent in the resulting pyrido[2,3-d]pyrimidine. This chloro atom is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties.[1] This is a critical feature for structure-activity relationship (SAR) studies in drug development.

-

Strategic Cyano Group: The cyano group at the 5-position of the precursor is retained in the final pyrido[2,3-d]pyrimidine scaffold. This electron-withdrawing group can influence the overall electronic properties of the molecule and can also serve as a handle for further chemical transformations if desired.

The resulting 6-substituted-5-cyanopyrido[2,3-d]pyrimidines are valuable intermediates for the synthesis of potent inhibitors of various kinases, including but not limited to:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Pim-1 Kinase[2]

Data Presentation

The following table summarizes the expected yields for the synthesis of various pyrido[2,3-d]pyrimidine cores from 2-amino-3-cyanopyridine derivatives based on analogous reactions. The specific yields for reactions starting from this compound may vary.

| Precursor | Reagent | Product Core | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-cyanopyridine derivative | Formamide | 4-Aminopyrido[2,3-d]pyrimidine | N/A | Reflux | 4 | 45 | [2] |

| 2-Amino-3-cyanopyridine derivative | Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine | Ethanol/NaOEt | Reflux | - | - | |

| 2-Amino-3-cyanopyridine derivative | Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | - | - | - | - | |

| 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | 6-Arylpyrido[2,3-d]pyrimidine | 1,4-Dioxane/Water | 80-110 | - | - | [1] |

| 6-Chloropyrido[2,3-d]pyrimidine | Amine | 6-Aminopyrido[2,3-d]pyrimidine | DMF/NMP/Ethanol | 100-160 | - | - | [1] |

Experimental Protocols

The following are generalized protocols for the synthesis of various pyrido[2,3-d]pyrimidine cores from this compound. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 4-Amino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine

This protocol describes the cyclization of this compound with formamide to yield the corresponding 4-aminopyrido[2,3-d]pyrimidine.

Materials:

-

This compound

-

Formamide

-

Ethanol (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, place this compound (1.0 eq).

-

Add an excess of formamide (e.g., 10-20 eq).

-

Heat the mixture to reflux (typically 180-210°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 4-amino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine.

Protocol 2: Synthesis of 2,4-Diamino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine

This protocol outlines the synthesis of the 2,4-diamino derivative via cyclization with guanidine.

Materials:

-

This compound

-

Guanidine hydrochloride or Guanidine carbonate

-

Sodium ethoxide or other suitable base

-

Anhydrous ethanol

-